molecular formula C13H22N2O2 B605772 AZD6564 CAS No. 1251841-50-5

AZD6564

Katalognummer: B605772
CAS-Nummer: 1251841-50-5
Molekulargewicht: 238.33
InChI-Schlüssel: ORLPPUHANSFJCS-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD6564 is a fibrinolysis inhibitor which acts via interference of a protein-​protein interaction.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

The pharmacokinetic profile of AZD6564 suggests favorable absorption and clearance properties. In vitro studies indicate an IC50 value for human plasma clot lysis at approximately 0.44 μM, with a predicted oral dosing regimen of 340 mg twice daily for human applications . The compound exhibits no significant activity against GABA receptors, which minimizes the risk of neurological side effects commonly associated with other antifibrinolytics .

Heavy Menstrual Bleeding

This compound has been primarily investigated for its effectiveness in treating heavy menstrual bleeding. Clinical trials have demonstrated its potential to significantly reduce blood loss during menstruation, presenting a viable alternative to TXA and EACA, which often require higher doses and are associated with more frequent side effects .

Surgical Applications

The compound's ability to inhibit fibrinolysis has implications in surgical settings where blood loss is a concern. Its administration could help minimize intraoperative bleeding and improve patient outcomes during procedures such as dental surgeries and major surgeries involving high risks of hemorrhage .

Trauma Management

Given that excessive fibrinolysis contributes to acute traumatic coagulopathy—a leading cause of preventable death in trauma cases—this compound may play a critical role in trauma management protocols. By controlling fibrinolysis, it could help stabilize patients suffering from severe trauma and reduce mortality rates associated with hemorrhagic events .

Case Study 1: Heavy Menstrual Bleeding Management

In a clinical trial focusing on women with heavy menstrual bleeding, this compound was administered over several menstrual cycles. Results indicated a statistically significant reduction in menstrual blood loss compared to baseline measurements, with many participants reporting improved quality of life .

Case Study 2: Surgical Outcomes

A study involving patients undergoing elective surgery demonstrated that this compound effectively reduced intraoperative blood loss compared to historical controls treated with standard antifibrinolytic therapies. The results suggested that this compound could become a standard adjunct therapy in surgical practice .

Comparative Analysis with Other Antifibrinolytics

The following table compares this compound with other established antifibrinolytic agents:

Characteristic This compound Tranexamic Acid Epsilon-Aminocaproic Acid
Mechanism Lysine mimeticLysine analogLysine analog
IC50 (μM) 0.44~0.8~1.0
Oral Bioavailability HighModerateModerate
Common Side Effects MinimalHeadaches, nauseaGastrointestinal discomfort
Primary Indication Heavy menstrual bleedingHeavy menstrual bleedingSurgical bleeding

Eigenschaften

CAS-Nummer

1251841-50-5

Molekularformel

C13H22N2O2

Molekulargewicht

238.33

IUPAC-Name

5-[(2R,4S)-2-(2,2-Dimethylpropyl)-4-piperidinyl]-3(2H)-isoxazolone

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)8-10-6-9(4-5-14-10)11-7-12(16)15-17-11/h7,9-10,14H,4-6,8H2,1-3H3,(H,15,16)/t9-,10+/m0/s1

InChI-Schlüssel

ORLPPUHANSFJCS-VHSXEESVSA-N

SMILES

O=C1NOC([C@@H]2C[C@H](CC(C)(C)C)NCC2)=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AZD-6564;  AZD 6564;  AZD6564

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZD6564
Reactant of Route 2
AZD6564
Reactant of Route 3
AZD6564
Reactant of Route 4
AZD6564
Reactant of Route 5
AZD6564
Reactant of Route 6
AZD6564

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.